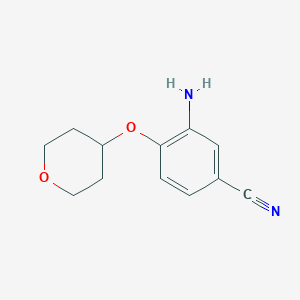![molecular formula C8H8Cl2N2S B13050850 2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B13050850.png)
2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of chlorine atoms at positions 2 and 4, and two methyl groups at position 7 on the thieno[3,4-D]pyrimidine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine typically involves the chlorination of 7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine. The starting material, 7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine, can be synthesized through a multi-step process involving the cyclization of appropriate precursors. The chlorination reaction is usually carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted thienopyrimidines with different functional groups replacing the chlorine atoms.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydrothienopyrimidines.
Applications De Recherche Scientifique
2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of antiviral, anticancer, and anti-inflammatory agents.
Material Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a tool compound in studying various biological pathways and mechanisms.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific biological context and the nature of the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichloro-5,7-dihydrothieno[3,4-D]pyrimidine
- 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-D]pyrimidine
- 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine
Uniqueness
2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine is unique due to its specific substitution pattern and the presence of the thieno ring, which imparts distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C8H8Cl2N2S |
|---|---|
Poids moléculaire |
235.13 g/mol |
Nom IUPAC |
2,4-dichloro-7,7-dimethyl-5H-thieno[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H8Cl2N2S/c1-8(2)5-4(3-13-8)6(9)12-7(10)11-5/h3H2,1-2H3 |
Clé InChI |
IQAIVGWPBQKOOU-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(CS1)C(=NC(=N2)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid](/img/structure/B13050790.png)







![2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13050840.png)
![N4-Butyl-6-methylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13050842.png)

![Tert-butyl 3-(cyanomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13050853.png)

